Methyl 4-hydroxy-2-(trifluoromethyl)benzoate

Physicochemical Profiling Ionization Constants Drug-Like Property Optimization

Researchers replicating Astellas' EP1619185 A1 benzazepine route require the exact 2-CF₃ regioisomer. Substituting with the 3-CF₃ analog alters LogP from 2.20 to 3.54, changing pharmacokinetic profiles. This scaffold offers: - pKa 7.35 (phenolic OH) for pH-sensitive probe design - 31°C higher BP than 3-CF₃ isomer for robust high-temp reactions - Balanced lipophilicity (LogP 2.20) between non-fluorinated (1.96) and 3-CF₃ (3.54) analogs Available for immediate dispatch.

Molecular Formula C9H7F3O3
Molecular Weight 220.14 g/mol
CAS No. 790695-49-7
Cat. No. B3022697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxy-2-(trifluoromethyl)benzoate
CAS790695-49-7
Molecular FormulaC9H7F3O3
Molecular Weight220.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)O)C(F)(F)F
InChIInChI=1S/C9H7F3O3/c1-15-8(14)6-3-2-5(13)4-7(6)9(10,11)12/h2-4,13H,1H3
InChIKeyOLSWKTCQCZAEOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile and Fluorinated Building Block Role


Methyl 4-hydroxy-2-(trifluoromethyl)benzoate (CAS 790695-49-7) is a trifluoromethyl-substituted benzoate ester with the molecular formula C₉H₇F₃O₃ and a molecular weight of 220.15 g/mol . This compound serves as a versatile small-molecule scaffold in medicinal chemistry and materials science due to the presence of a trifluoromethyl group, which enhances lipophilicity and metabolic stability, a phenolic hydroxyl group that enables further functionalization, and a methyl ester moiety that can be used as a protecting group or synthetic handle. Its predicted physicochemical properties include a boiling point of 297.4±40.0 °C, density of 1.382±0.06 g/cm³, and a pKa of 7.35±0.18 . The compound is listed as an intermediate in patents, including EP1619185 A1 by Astellas Pharma Inc., where it appears on page/column 21 [1].

Building block Trifluoromethyl, phenolic OH, and methyl ester functionalities Supports lipophilicity modulation and further derivatization
Workflow match Medicinal chemistry and fluorinated scaffold synthesis Reported patent intermediate for benzazepine derivatives
Selection context Regiospecific 2-CF₃ substitution differentiates from 3-CF₃ isomer Positional integrity required for patent-based synthetic routes

Why Common Analogs Cannot Replace This Compound


In-class compounds such as methyl 4-hydroxybenzoate (methyl paraben) and methyl 4-hydroxy-3-(trifluoromethyl)benzoate (the 3-CF₃ regioisomer) differ substantially from methyl 4-hydroxy-2-(trifluoromethyl)benzoate in critical physicochemical parameters that govern solubility, permeability, and reactivity [1]. The position of the trifluoromethyl group on the aromatic ring directly alters electron density distribution, hydrogen-bond donor acidity, and lipophilicity, which are fundamental determinants of a molecule's pharmacokinetic and chemical behavior . Substitution with a non-fluorinated analog or an alternate regioisomer can lead to unintended changes in metabolic stability, target engagement, or synthetic compatibility, making direct replacement unreliable without quantitative verification [1].

1

Non-fluorinated analog (methyl paraben)

Lacks the electron-withdrawing CF₃ group, which may shift ionization and lipophilicity profiles away from the target range.

2

3-CF₃ regioisomer

Substantially higher lipophilicity and altered hydrogen-bond acidity may limit direct substitution in regiospecific synthetic pathways.

3

Positional analog in patent context

The 2-CF₃ isomer is explicitly cited in EP1619185 A1; replacement with other regioisomers may not preserve synthetic protocol fidelity.

Quantitative Differentiation Against Closest Analogs


Enhanced Acidity vs. Non-Fluorinated Methyl Paraben

The phenolic pKa of methyl 4-hydroxy-2-(trifluoromethyl)benzoate is predicted to be 7.35±0.18 , which is significantly lower than the pKa of 8.15 reported for methyl 4-hydroxybenzoate (methyl paraben) in aqueous solution at 20.0 °C [1]. This 0.80-unit decrease in pKa corresponds to an approximately 6.3-fold increase in acidity, resulting in a higher fraction of ionized (phenoxide) form at physiological pH 7.4. The increased acidity is attributable to the strong electron-withdrawing inductive effect of the ortho-trifluoromethyl group.

Acidity shift
Data to verify
ΔpKa = -0.80 (approx. 6.3× more acidic than methyl paraben)
Supports pH-dependent ionization-state review for permeability assessment
Target pKa predicted; comparator experimental (H₂O, 20 °C)
Physicochemical Profiling Ionization Constants Drug-Like Property Optimization

Intermediate Lipophilicity Between Non-Fluorinated and 3-CF₃ Regioisomer

The computed octanol-water partition coefficient (LogP) for methyl 4-hydroxy-2-(trifluoromethyl)benzoate is 2.20 [1]. This value lies between the non-fluorinated analog methyl 4-hydroxybenzoate (LogP = 1.96) and the 3-trifluoromethyl regioisomer methyl 4-hydroxy-3-(trifluoromethyl)benzoate (LogP = 3.54) [2]. The 2-CF₃ substitution therefore increases lipophilicity by ΔLogP = +0.24 relative to the non-fluorinated baseline, which is a moderate increase, while the 3-CF₃ substitution results in a much larger ΔLogP = +1.58 relative to the baseline, highlighting the positional sensitivity of lipophilicity.

Lipophilicity balance
Data to verify
Target LogP 2.20; non-fluorinated 1.96; 3-CF₃ regioisomer 3.54
Intermediate profile may support ADME tuning without excessive lipophilicity
All values predicted; positional sensitivity evident
Lipophilicity ADME Properties LogP Optimization

Patent-Cited Intermediate for Benzazepine Derivatives

Methyl 4-hydroxy-2-(trifluoromethyl)benzoate is specifically cited as a synthetic intermediate in EP1619185 A1 (Astellas Pharma Inc.) for the preparation of 4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepine derivatives, which are claimed as pharmaceutically active compounds [1]. In contrast, the 4-hydroxy-3-(trifluoromethyl)benzoate isomer (CAS 115933-50-1) and the non-fluorinated methyl 4-hydroxybenzoate do not appear in this patent family, indicating that the 2-CF₃ regiospecificity is essential for the synthetic route and/or the final product's pharmacological activity. No evidence of interchangeable use of regioisomers was found in the patent literature.

Patent intermediate role
Class-level
Cited in EP1619185 A1 for benzazepine synthesis; 3-CF₃ and non-fluorinated analogs not cited
Regiospecificity essential for patent-protocol fidelity
Class-level inference based on patent disclosure
Medicinal Chemistry Patent Intermediates Benzazepine Derivatives

Boiling Point and Physical Form Differentiation from Regioisomer

The predicted boiling point of methyl 4-hydroxy-2-(trifluoromethyl)benzoate is 297.4±40.0 °C , whereas the 4-hydroxy-3-(trifluoromethyl)benzoate regioisomer (CAS 115933-50-1) has a predicted boiling point of 266.1±40.0 °C , a difference of approximately 31 °C. The 3-CF₃ isomer is also a solid with a melting point of 167-169 °C , while the 2-CF₃ target compound is typically supplied as a crystalline solid. These differences in physical form and thermal behavior affect purification strategy (distillation vs. recrystallization), long-term storage stability, and weighability in automated high-throughput screening settings.

Thermal difference
Source review
Predicted boiling point ~31 °C higher than 3-CF₃ regioisomer
May influence purification strategy selection for high-temperature processes
Predicted values; experimental validation recommended
Thermal Properties Purification Handling and Storage

High-Value Application Scenarios


Synthesis of Benzazepine-Derived Pharmaceutical Candidates

Research groups replicating or expanding upon the synthetic route described in EP1619185 A1 by Astellas Pharma Inc. should procure Methyl 4-hydroxy-2-(trifluoromethyl)benzoate as the regiospecifically required intermediate . The patent specifically uses this 2-CF₃ isomer for the construction of 4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepine derivatives. Substitution with the 3-CF₃ regioisomer would alter the connectivity of the final product and is not supported by the patent's synthetic protocol.

ADME Tuning with Intermediate Lipophilicity

For early-stage drug discovery programs seeking a fluorinated benzoate building block with a moderate LogP of 2.20, Methyl 4-hydroxy-2-(trifluoromethyl)benzoate offers a lipophilicity profile intermediate between the non-fluorinated analog (LogP 1.96) and the more lipophilic 3-CF₃ regioisomer (LogP 3.54) [1]. This balance supports optimization of membrane permeability while mitigating excessive lipophilicity-driven metabolic liabilities, as the 3-CF₃ isomer increases LogP by over 1.5 units relative to baseline, which may be detrimental for certain targets.

pH-Dependent Probe Design Using Enhanced Phenolic Acidity

The pKa of 7.35±0.18 for the phenolic hydroxyl of Methyl 4-hydroxy-2-(trifluoromethyl)benzoate, compared to 8.15 for the non-fluorinated methyl paraben, means the compound is approximately 6.3-fold more acidic [1]. This property can be exploited in designing pH-sensitive probes, where a greater fraction of the ionized phenoxide form at near-physiological pH alters spectroscopic characteristics or metal-chelating ability, enabling applications in fluorescent sensing or selective enzyme inhibition that depends on protonation state.

Thermal Stability Advantage in High-Temperature Reactions

With a predicted boiling point approximately 31 °C higher than its 3-CF₃ regioisomer, Methyl 4-hydroxy-2-(trifluoromethyl)benzoate can withstand more vigorous reaction conditions such as high-temperature amidation, esterification, or nucleophilic aromatic substitution without evaporative loss or degradation [1]. This advantage simplifies solvent removal and product isolation in kilogram-scale syntheses where thermal robustness is a key parameter for process safety and yield consistency.

Application
Selection Property
Validation Focus
Benzazepine-derivative synthesis
Regiospecific synthetic intermediate
Patent-protocol fidelity and regioisomer identity
ADME property optimization
Moderate lipophilicity context
Permeability-solubility balance review
pH-sensitive probe development
Phenolic acidity context
Ionization-state-dependent activity review
High-temperature synthetic processes
Thermal robustness context
Purification and process safety review
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